CL2-SN-38

Description

Properties

IUPAC Name |

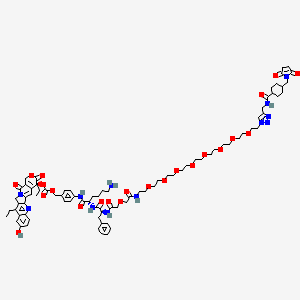

[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H106N12O23/c1-3-62-63-45-61(95)21-22-67(63)88-75-64(62)50-93-70(75)46-66-65(79(93)103)52-115-80(104)82(66,4-2)117-81(105)116-51-57-15-19-59(20-16-57)86-77(101)68(12-8-9-25-83)89-78(102)69(44-55-10-6-5-7-11-55)87-72(97)54-114-53-71(96)84-26-28-106-30-32-108-34-36-110-38-40-112-42-43-113-41-39-111-37-35-109-33-31-107-29-27-92-49-60(90-91-92)47-85-76(100)58-17-13-56(14-18-58)48-94-73(98)23-24-74(94)99/h5-7,10-11,15-16,19-24,45-46,49,56,58,68-69,95H,3-4,8-9,12-14,17-18,25-44,47-48,50-54,83H2,1-2H3,(H,84,96)(H,85,100)(H,86,101)(H,87,97)(H,89,102)/t56?,58?,68-,69-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDFVXUQLUAHIC-DPMVZHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H106N12O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CL2-SN-38

A Targeted Approach to Cancer Therapy: The Core Mechanism of CL2-SN-38

This compound is an antibody-drug conjugate (ADC) that represents a strategic advancement in the targeted delivery of chemotherapy. It comprises three key components: a humanized monoclonal antibody, the potent topoisomerase I inhibitor SN-38, and a cleavable linker designated as CL2. This sophisticated design allows for the selective delivery of the cytotoxic payload, SN-38, to tumor cells that overexpress a specific surface antigen targeted by the antibody, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The core of its mechanism lies in the targeted inhibition of a crucial enzyme in DNA replication, leading to cancer cell death.

The antibody component of this compound serves as a homing device, binding to a specific antigen predominantly expressed on the surface of cancer cells. A frequently utilized antibody in preclinical studies of such conjugates is hRS7, which targets the trophoblast cell-surface antigen 2 (Trop-2). Trop-2 is a transmembrane glycoprotein that is overexpressed in a wide array of epithelial cancers, including but not limited to, pancreatic, breast, lung, and ovarian cancers, while having limited expression in normal tissues. This differential expression makes it an attractive target for ADCs.

Upon binding to the Trop-2 antigen, the entire this compound complex is internalized by the cancer cell through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing various hydrolytic enzymes. The acidic environment of the lysosome, in conjunction with its enzymatic content, facilitates the cleavage of the CL2 linker. This linker is designed to be stable in the systemic circulation but susceptible to hydrolysis under the conditions found within the tumor microenvironment and inside cancer cells. The cleavage of the CL2 linker releases the active cytotoxic agent, SN-38, directly into the cytoplasm of the cancer cell.

SN-38 is the active metabolite of the chemotherapeutic drug irinotecan and is a potent inhibitor of topoisomerase I.[1] This nuclear enzyme plays a critical role in DNA replication and transcription by relieving torsional strain in the DNA double helix. It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. SN-38 exerts its cytotoxic effect by binding to the covalent complex formed between topoisomerase I and DNA.[1] This binding stabilizes the complex, preventing the re-ligation of the single-strand break.[1]

The persistence of these single-strand breaks is not in itself lethal to the cell. However, during the S phase of the cell cycle, when DNA replication occurs, the collision of the replication fork with these stabilized topoisomerase I-DNA complexes leads to the generation of irreversible double-strand DNA breaks.[2] These double-strand breaks are highly cytotoxic and trigger a cascade of cellular responses, including the activation of DNA damage response pathways. This ultimately leads to cell cycle arrest, primarily in the S and G2 phases, and the induction of apoptosis, or programmed cell death.[3] The signaling pathways activated by these DNA double-strand breaks often involve the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.[4]

Quantitative Data Summary

The preclinical efficacy of this compound, particularly in the context of the hRS7 antibody targeting Trop-2, has been evaluated in numerous studies. The following tables summarize the key quantitative data from these investigations. It is important to note that many studies have focused on a closely related linker, CL2A, which is used in the clinically approved ADC, Sacituzumab govitecan. The data for both are presented here for a comprehensive overview.

Table 1: In Vitro Characterization of hRS7-SN-38 Conjugates

| Parameter | hRS7-CL2-SN-38 | hRS7-CL2A-SN-38 | Reference |

| Drug-to-Antibody Ratio (DAR) | ~6 | ~6 | [4] |

| Cell Binding (Kd) | ~1.2 nmol/L | ~1.2 nmol/L | [4] |

| In Vitro Cytotoxicity (IC50) | ~2.2 nmol/L | ~2.2 nmol/L | [4] |

| Serum Stability (t½) | ~20 hours | ~20 hours | [4] |

Table 2: In Vitro Cytotoxicity (IC50) of hRS7-CL2A-SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| Calu-3 | Non-small cell lung | Not specified | [4] |

| Capan-1 | Pancreatic | Not specified | [4] |

| BxPC-3 | Pancreatic | Not specified | [4] |

| COLO 205 | Colorectal | Not specified | [4] |

Table 3: In Vivo Efficacy of hRS7-SN-38 Conjugates in Human Cancer Xenograft Models

| Tumor Model | Treatment | Dosing Schedule | Outcome | P-value | Reference |

| Calu-3 (NSCLC) | hRS7-CL2-SN-38 | Not specified | Significant antitumor effects | P ≤ 0.05 | [4] |

| Capan-1 (Pancreatic) | hRS7-CL2-SN-38 | Not specified | Significant antitumor effects | P < 0.018 | [4] |

| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Not specified | Significant antitumor effects | P < 0.005 | [4] |

| COLO 205 (Colorectal) | hRS7-CL2-SN-38 | Not specified | Significant antitumor effects | P < 0.033 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for key experiments cited in the evaluation of this compound.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic activity of the ADC against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Calu-3, Capan-1, BxPC-3, COLO 205)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

hRS7-CL2-SN-38, free SN-38, and a non-targeting control ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of hRS7-CL2-SN-38, free SN-38, and the control ADC in complete culture medium.

-

Remove the existing medium from the cell plates and add the drug dilutions. Include wells with untreated cells as a negative control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration.

-

Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using a suitable software.

Protocol 2: Human Cancer Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the ADC.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell lines for implantation

-

hRS7-CL2-SN-38, control ADC, and vehicle control (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles for injections

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the hRS7-CL2-SN-38, control ADC, or vehicle control to the respective groups via a specified route (e.g., intravenous or intraperitoneal injection) and schedule (e.g., twice weekly for 4 weeks).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Plot the mean tumor volume over time for each group to assess the antitumor efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.

Visualizations

Signaling Pathway of this compound Action```dot

Caption: Workflow for a typical xenograft efficacy study.

References

- 1. Frontiers | Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer [frontiersin.org]

- 2. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]

- 3. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

CL2-SN-38 linker cleavage mechanism in tumor microenvironment

An In-depth Technical Guide to the CL2-SN-38 Linker Cleavage Mechanism in the Tumor Microenvironment

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three core components: a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker's stability in systemic circulation and its ability to efficiently release the payload at the tumor site are paramount.

This guide focuses on the this compound linker-drug, a key component of the successful ADC, sacituzumab govitecan (Trodelvy®). The payload, SN-38, is the highly potent active metabolite of the topoisomerase I inhibitor irinotecan. The CL2A linker, a refined version of the original CL2 linker, is a hydrolyzable linker designed for pH-sensitive cleavage, allowing for targeted release of SN-38 within the acidic tumor microenvironment (TME) and inside tumor cells.[1][2]

The this compound Linker: Structure and Properties

The CL2A-SN-38 conjugate is an intricately designed chemical entity that facilitates the stable linkage of the SN-38 payload to an antibody. Its structure is optimized for solubility, stability, and controlled, targeted drug release.

Chemical Structure: The CL2A linker connects to the antibody via a maleimide group that forms a stable thioether bond with the sulfhydryl groups of reduced cysteine residues on the antibody.[3] A key feature is the carbonate bond that connects a self-immolative p-aminobenzyl (PABC) spacer to the 20-hydroxy position of the SN-38 payload.[4] This specific conjugation site helps to stabilize the active lactone ring of SN-38.[4] A short polyethylene glycol (PEG) moiety is also incorporated into the linker to enhance its water solubility, which is crucial for preventing aggregation, especially with higher drug-to-antibody ratios (DAR).[4][5]

Cleavage Mechanism in the Tumor Microenvironment

The selective release of SN-38 from a CL2A-linker-based ADC is primarily governed by the pH differential between normal physiological conditions and the tumor microenvironment.

The Acidic Nature of the Tumor Microenvironment: Solid tumors are often characterized by a hypoxic and acidic microenvironment, with an extracellular pH (pHe) that can be as low as 6.0, compared to the physiological pH of 7.4 in blood and normal tissues.[6] This acidity is a result of the high metabolic rate of tumor cells and their reliance on glycolysis (the Warburg effect).

pH-Sensitive Cleavage of the Carbonate Bond: The CL2A linker is engineered to be relatively stable at pH 7.4 but becomes susceptible to hydrolysis under acidic conditions.[4] The carbonate bond is the acid-labile trigger. While some SN-38 may be slowly released in the acidic TME, the primary release mechanism occurs following internalization of the ADC.[2][7]

Receptor-Mediated Endocytosis and Lysosomal Release: Upon administration, the ADC circulates in the bloodstream. The antibody component targets and binds to a specific antigen on the surface of cancer cells (e.g., Trop-2 for sacituzumab govitecan). This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized into the cell within an endosome.[8][9] The endosome gradually acidifies as it matures into a lysosome, with the internal pH dropping from ~6.5 to ~4.5-5.0.[6] This highly acidic environment efficiently catalyzes the hydrolysis of the carbonate linker, releasing the PABC-SN-38 intermediate. This intermediate then rapidly undergoes a 1,6-elimination reaction (self-immolation) to liberate the free, unmodified SN-38 payload into the cytoplasm and nucleus, where it can exert its cytotoxic effect by inhibiting topoisomerase I.[4]

Signaling Pathway of ADC Internalization and Payload Release

Caption: ADC internalization and payload release pathway.

Quantitative Analysis of Linker Cleavage

The stability of the linker is a critical determinant of an ADC's therapeutic index. The CL2A linker is designed to be stable enough to prevent significant premature drug release in circulation but labile enough to ensure efficient payload delivery in the acidic TME.

Table 1: In Vivo Stability and SN-38 Delivery with Sacituzumab Govitecan

| Parameter | Sacituzumab Govitecan (ADC) | Irinotecan (Conventional Chemotherapy) | Fold Advantage (ADC vs. Irinotecan) |

|---|---|---|---|

| Intact Conjugate Half-Life (in vivo) | ~14 hours[10][11] | N/A | N/A |

| Antibody (hRS7) Half-Life (in vivo) | ~67-114 hours[10][11] | N/A | N/A |

| SN-38 Tumor AUC | High, sustained for >72 hours[4] | Low, cleared within <8 hours[4] | 20 to 136-fold higher[4][11] |

| Tumor:Blood SN-38 Ratio (AUC) | High | Low | 20 to 40-fold higher[11] |

AUC: Area Under the Curve, a measure of total drug exposure over time.

Table 2: pH-Dependent Cleavage Kinetics of a Representative Acid-Labile Linker Note: Specific in vitro cleavage kinetics for the CL2A-carbonate linker are not readily available in the public domain. The following data for a representative pH-sensitive orthoester linker illustrates the principle of acid-catalyzed hydrolysis.

| pH Condition | Environment | Half-Life (t½) of Payload Release | Percent Release after 6 hours |

|---|---|---|---|

| pH 7.4 | Systemic Circulation (Blood) | Very long (>24 hours)[12] | < 5%[12] |

| pH 6.5 | Tumor Microenvironment (pHe) | ~12-15 hours (estimated) | ~25%[12] |

| pH 5.5 | Endosome / Lysosome | ~3 hours[12] | > 90%[12] |

Experimental Protocols

In Vitro pH-Dependent Cleavage Assay

Objective: To quantify the rate of SN-38 release from a CL2A-SN-38 ADC at different pH values that mimic physiological and tumor environments.

Materials and Reagents:

-

CL2A-SN-38 containing ADC (e.g., Sacituzumab Govitecan)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Phosphate-citrate buffer, pH 6.0

-

Acetate buffer, pH 5.0

-

Incubator or water bath at 37°C

-

Quenching Solution: Acetonitrile with an internal standard (e.g., camptothecin)

-

Microcentrifuge tubes

-

HPLC system with a C18 column and UV or fluorescence detector

Step-by-Step Procedure:

-

Prepare ADC Solutions: Dilute the ADC stock solution to a final concentration of 1 mg/mL in each of the three buffers (pH 7.4, 6.0, and 5.0).

-

Incubation: Incubate the ADC solutions in sealed tubes at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

-

Quench Reaction: Immediately mix the aliquot with 3 volumes (150 µL) of ice-cold quenching solution (acetonitrile with internal standard). This precipitates the antibody and stops the hydrolysis reaction.

-

Protein Precipitation: Vortex the samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

-

Clarify Supernatant: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Sample Collection: Carefully collect the supernatant, which contains the released SN-38, and transfer it to an HPLC vial for analysis.

-

Store Samples: Store samples at -80°C until HPLC analysis.

Experimental Workflow

Caption: Workflow for the in vitro pH-dependent cleavage assay.

Quantification of Released SN-38 by HPLC

Instrumentation and Conditions:

-

System: HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: ~380 nm, Emission: ~550 nm) or UV detector (~380 nm).

-

Injection Volume: 10-20 µL.

Data Analysis:

-

Generate a standard curve by injecting known concentrations of free SN-38.

-

Plot the peak area of SN-38 against its concentration to establish a linear regression.

-

Determine the concentration of SN-38 in the experimental samples by interpolating their peak areas from the standard curve.

-

Calculate the percentage of SN-38 released at each time point relative to the total potential SN-38 in the initial ADC sample.

Conclusion

The CL2A-SN-38 linker is a sophisticated chemical tool that enables the targeted delivery of the potent chemotherapeutic agent SN-38. Its cleavage mechanism is primarily dependent on the acidic conditions characteristic of the tumor microenvironment and intracellular lysosomes, rather than on specific enzymatic activity. This pH-sensitivity ensures that the ADC remains largely intact in systemic circulation, minimizing off-target toxicity, while facilitating efficient payload release upon reaching the tumor. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to understand and evaluate the critical performance attributes of this advanced ADC linker technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Crucial Role of the SN-38 Payload in the CL2A-SN-38 Antibody-Drug Conjugate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of the SN-38 payload within the context of the CL2A-SN-38 antibody-drug conjugate (ADC). We will delve into the molecular mechanisms, experimental validation, and overall significance of this potent combination in targeted cancer therapy.

Introduction to CL2A-SN-38 ADCs

Antibody-drug conjugates represent a powerful class of therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The CL2A-SN-38 system comprises three key components: a monoclonal antibody for precise targeting of tumor-associated antigens, the cleavable CL2A linker, and the cytotoxic payload, SN-38.

SN-38 , the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor.[][2] Its high cytotoxicity, however, has limited its systemic use due to off-target effects.[3] By incorporating SN-38 into an ADC framework, its therapeutic window can be significantly widened.

The CL2A linker is a critical component that ensures the stability of the ADC in circulation and facilitates the release of SN-38 within the tumor microenvironment.[4][5] It is a pH-sensitive linker, designed to cleave under the acidic conditions found in endosomes and lysosomes of cancer cells.[4][6][7] This controlled release mechanism is paramount to the efficacy and safety of the ADC. The CL2A linker also contributes to the "bystander effect," where the released SN-38 can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[4][8]

The SN-38 Payload: Mechanism of Action

The primary role of the SN-38 payload is to induce catastrophic DNA damage in cancer cells, leading to apoptosis. This process can be broken down into several key steps following the internalization of the ADC.

Once the CL2A-SN-38 ADC binds to its target antigen on the surface of a cancer cell, the complex is internalized, typically via endocytosis. Within the acidic environment of the endosomes and lysosomes, the CL2A linker is cleaved, releasing the SN-38 payload into the cytoplasm.[9]

The freed SN-38 then translocates to the nucleus, where it exerts its cytotoxic effect by inhibiting Topoisomerase I .[10][11] This nuclear enzyme is essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[12] SN-38 stabilizes the covalent complex between Topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2][12] This leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[][12]

Quantitative Analysis of CL2A-SN-38 ADC Efficacy

The potency of CL2A-SN-38 ADCs has been demonstrated in numerous preclinical studies across various cancer cell lines and xenograft models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of CL2A-SN-38 ADCs

| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |

| Calu-3 | Non-small cell lung | Trop-2 | hRS7-CL2A-SN-38 | 1.95 | [13][14] |

| COLO 205 | Colorectal | Trop-2 | hRS7-CL2A-SN-38 | 2.5 | [13][14][15] |

| Capan-1 | Pancreatic | Trop-2 | hRS7-CL2A-SN-38 | 3.1 | [13][14][15] |

| PC3 | Prostate | Trop-2 | hRS7-CL2A-SN-38 | 23.14 | [13][14] |

| SK-MES-1 | Lung | Trop-2 | hRS7-CL2A-SN-38 | 1.95-23.14 | [13][14] |

| BxPC-3 | Pancreatic | Trop-2 | hRS7-CL2A-SN-38 | 1.95-23.14 | [13][14] |

| SKOV-3 | Ovarian | HER2 | T-SN38 | Not specified | [6] |

| BT474 HerDR | Breast | HER2 | Mil40-11 | >5.5 | [9][16] |

| MDA-MB-231 | Breast | HER2-negative | Mil40-11 | Not specified | [16] |

| MCF-7 | Breast | HER2-negative | Mil40-11 | Not specified | [16] |

Table 2: In Vivo Efficacy of hRS7-CL2A-SN-38 in Human Cancer Xenograft Models

| Tumor Model | Treatment | Dose and Schedule | Outcome | Reference |

| COLO 205 (Colorectal) | hRS7-CL2A-SN-38 | 0.2 or 0.4 mg/kg, twice weekly for 4 weeks | Significant tumor growth inhibition | [8] |

| Capan-1 (Pancreatic) | hRS7-CL2A-SN-38 | 0.2 or 0.4 mg/kg, twice weekly for 4 weeks | Significant tumor growth inhibition | [8] |

| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Not specified | Tumor growth reduction | [13][14] |

| SK-MES-1 (Lung) | hRS7-CL2A-SN-38 | Not specified | Tumor growth reduction | [13][14] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the efficacy of CL2A-SN-38 ADCs.

In Vitro Cytotoxicity Assay

This assay is used to determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells (both antigen-positive and antigen-negative controls) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of the CL2A-SN-38 ADC, free SN-38, and a non-targeting control ADC for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay.[2] This involves adding MTT solution to the wells, which is converted by viable cells into a colored formazan product.

-

Data Analysis: The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Human Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor activity of the ADC in a living organism.

Protocol:

-

Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with the CL2A-SN-38 ADC, a control ADC, or a vehicle control, typically via intravenous or intraperitoneal injection, following a specific dosing schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is evaluated by comparing the tumor volumes in the treated groups to the control group.

Immunoblotting

Immunoblotting (Western blotting) can be used to investigate the molecular mechanisms of action of SN-38, for example, by detecting markers of DNA damage and apoptosis.

Protocol:

-

Cell Lysis: Cancer cells treated with the ADC are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated H2AX as a marker of DNA double-strand breaks, or cleaved PARP as a marker of apoptosis).

-

Visualization: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

The Bystander Effect: Amplifying the Cytotoxic Impact

A key advantage of using a cleavable linker like CL2A with a membrane-permeable payload such as SN-38 is the ability to induce a "bystander effect".[4][8] After the ADC is internalized by an antigen-positive cancer cell and SN-38 is released, the payload is not necessarily confined to that cell. Due to its physicochemical properties, SN-38 can diffuse across the cell membrane and enter adjacent, antigen-negative tumor cells, inducing their death.[17] This phenomenon is particularly important in heterogeneous tumors where not all cells express the target antigen.

Conclusion

The SN-38 payload is a cornerstone of the efficacy of CL2A-SN-38 ADCs. Its potent topoisomerase I inhibitory activity, coupled with the targeted delivery and controlled release facilitated by the antibody and the CL2A linker, results in a highly effective anti-cancer agent. The ability to induce a bystander effect further enhances its therapeutic potential in combating heterogeneous tumors. The robust preclinical data underscore the promise of this ADC platform, and ongoing research continues to explore its full clinical utility in a variety of malignancies.

References

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CL2A - Creative Biolabs [creative-biolabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-CD20-CL2A-SN-38 ADC - Creative Biolabs [creativebiolabs.net]

- 11. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 12. ClinPGx [clinpgx.org]

- 13. CL2A-SN-38 (dichloroacetic acid salt) | Cayman Chemical | Biomol.com [biomol.com]

- 14. caymanchem.com [caymanchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

CL2-SN-38: A Technical Guide to Structure, Properties, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CL2-SN-38, a pivotal linker-payload component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and the underlying mechanism of action of its potent cytotoxic payload, SN-38. This document also outlines detailed experimental protocols and visualizes key processes to facilitate a comprehensive understanding for researchers in the field of targeted cancer therapy.

Core Structure and Chemical Identity

This compound is a cleavable linker-drug conjugate. It comprises the topoisomerase I inhibitor SN-38, which is covalently attached to a maleimidocaproyl linker. This linker system is designed for stability in circulation and efficient cleavage within the target cancer cell, ensuring the specific delivery of the cytotoxic payload. The maleimide group facilitates conjugation to thiol groups on monoclonal antibodies.

The structure of this compound incorporates a short polyethylene glycol (PEG) spacer to enhance aqueous solubility. The SN-38 payload is attached to the linker at the 20th position of its lactone ring, a modification that helps to stabilize the active lactone form from hydrolysis to the less active carboxylate form.[1]

A closely related variant, CL2A-SN-38, differs by the absence of a phenylalanine residue in the linker, a modification that simplifies the synthesis process without significantly impacting conjugation efficiency or in vitro performance.[2]

Physicochemical and Biological Properties

A summary of the key chemical and biological properties of this compound and its conjugates is presented in the tables below. These values have been compiled from various sources to provide a comparative overview.

| Property | Value | Reference(s) |

| Chemical Formula | C₈₂H₁₀₆N₁₂O₂₃ | [3] |

| Molecular Weight | 1627.79 g/mol | [3] |

| CAS Number | 1036969-20-6 | [3] |

| Appearance | Light yellow to green yellow solid | [4] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [4] |

| Storage (Solid) | -20°C, sealed from moisture | [4] |

| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [5] |

Table 1: Physicochemical Properties of this compound

| Parameter | hRS7-CL2-SN-38 ADC | Reference(s) |

| Antibody Target | Trop-2 (Trophoblast cell surface antigen 2) | [2] |

| Drug-to-Antibody Ratio (DAR) | ~6 | [2] |

| Binding Affinity (Kd) | ~1.2 nM | [2][6] |

| In Vitro Cytotoxicity (IC50) | ~2.2 nM | [2][6] |

| In Vitro Serum Stability (t½) | ~20 hours | [2][6] |

Table 2: Biological Properties of hRS7-CL2-SN-38 ADC

Synthesis and Conjugation Workflow

The synthesis of this compound is a multi-step process that involves the preparation of the bifunctional linker and its subsequent coupling to the SN-38 payload. The general workflow is depicted below.

Mechanism of Action

The therapeutic efficacy of an ADC is contingent upon its ability to selectively bind to and be internalized by target cancer cells, followed by the efficient release of its cytotoxic payload. The mechanism of action for an ADC utilizing this compound, such as hRS7-CL2-SN-38, is a multi-step process.

Upon release, SN-38, a potent small molecule, inhibits DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, SN-38 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, a highly cytotoxic event.[7][8]

SN-38 Induced Signaling Pathway

The DNA damage induced by SN-38 triggers a cascade of cellular signaling events, collectively known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair, but if the damage is too severe, it initiates apoptosis (programmed cell death).

Studies have shown that exposure of cells to SN-38 containing ADCs leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis.[2] Interestingly, there may be differences in the upregulation of p53 and p21 when cells are treated with the ADC compared to free SN-38, suggesting that the mode of delivery can influence the cellular response.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in the literature and generally involves the following key steps.[9]

-

Protection of SN-38 : The 10-hydroxyl group of SN-38 is protected, for example, using a tert-butyldimethylsilyl (TBDMS) group.[9]

-

Introduction of an Azide Moiety : The protected SN-38 is derivatized to introduce an azide group, typically at the 20-hydroxyl position.[9]

-

Synthesis of the Linker : A linker containing a maleimide group, a PEG spacer, and a terminal alkyne is synthesized separately.

-

Click Chemistry : The azide-modified SN-38 and the alkyne-containing linker are joined via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[9]

-

Deprotection : The protecting group on the 10-hydroxyl of SN-38 is removed under mild acidic conditions (e.g., with dichloroacetic acid) to yield the final this compound product.[9]

Note: For detailed reaction conditions, including solvents, reagents, and purification methods, it is recommended to consult the primary literature.[9]

Preparation of hRS7-CL2-SN-38 ADC

The conjugation of this compound to the hRS7 monoclonal antibody is achieved through the reaction of the maleimide group on the linker with free thiol groups on the antibody.

-

Antibody Reduction : The interchain disulfide bonds of the hRS7 IgG are partially reduced to generate free sulfhydryl groups. This is typically done using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Conjugation : The this compound, dissolved in a suitable organic solvent like DMSO, is added to the reduced antibody solution. The reaction is allowed to proceed for a specified time at a controlled temperature and pH.

-

Quenching : The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification : The resulting ADC is purified to remove unconjugated linker-drug and other small molecules. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

In Vitro Cytotoxicity Assay

The potency of the ADC is determined by assessing its ability to kill target cancer cells in vitro. A common method is the MTT or a similar colorimetric/fluorometric cell viability assay.[10][11][12]

-

Cell Seeding : Target cells (e.g., Trop-2 expressing cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment : The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, free SN-38, and the unconjugated antibody.

-

Incubation : The plates are incubated for a period of 72 to 120 hours.

-

Viability Assessment : A cell viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) is added to each well.

-

Data Analysis : The absorbance or fluorescence is measured, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.

In Vitro Stability Assay

The stability of the ADC in plasma is a critical parameter that influences its pharmacokinetic properties and potential for off-target toxicity.

-

Incubation : The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

-

Sample Collection : At each time point, an aliquot of the plasma-ADC mixture is taken.

-

Analysis : The amount of intact ADC and released SN-38 can be quantified. This is often done by affinity capture of the ADC followed by analysis using techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), or by LC-MS to quantify the free payload.

-

Half-life Calculation : The data is used to calculate the in vitro half-life of the ADC.

This guide provides a foundational understanding of this compound and its application in the development of antibody-drug conjugates. For further details on specific experimental conditions and troubleshooting, consulting the cited primary literature is highly recommended.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of CL2-SN-38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the drug-linker conjugate, CL2-SN-38. The information is compiled from publicly available data sheets and scientific literature to assist researchers and drug development professionals in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a key component in the development of antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor, SN-38, attached to a cleavable linker. This linker is designed to be stable in circulation but to release the cytotoxic payload, SN-38, under specific conditions, such as the acidic environment of lysosomes within cancer cells. Understanding the stability of this drug-linker conjugate is paramount for ensuring the integrity, potency, and safety of the resulting ADC.

Recommended Storage Conditions

Proper storage is critical to maintain the stability and extend the shelf-life of this compound. The following conditions are recommended based on vendor specifications.

| Storage Type | Temperature | Duration | Additional Notes |

| Stock Solution | -80°C | Up to 6 months | Sealed storage, protected from moisture.[1] |

| -20°C | Up to 1 month | Sealed storage, protected from moisture.[1] | |

| Solid Form | -20°C | Long-term (months to years) | Store in a dry and dark environment.[2] |

| 0 - 4°C | Short-term (days to weeks) | Store in a dry and dark environment.[2] |

It is crucial to note that for in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Stability Profile of this compound

The stability of this compound, both as a standalone molecule and as part of an ADC, has been evaluated under various conditions.

pH-Dependent Stability

The lactone ring of SN-38 is known to be pH-sensitive. It is more stable in acidic conditions and undergoes reversible hydrolysis to an inactive carboxylate form at physiological or alkaline pH.[3]

-

Acidic pH (≤ 4.5): The active lactone form of SN-38 is stable.[3]

-

Physiological pH (7.4): An equilibrium exists between the active lactone and the inactive open-ring carboxylate form. When conjugated in an ADC, the CL2A linker, which is similar to CL2, is pH-sensitive and more susceptible to cleavage in a low pH environment, such as that found in lysosomes.[4]

-

Alkaline pH (> 9.0): The lactone ring is completely hydrolyzed to the inactive carboxylate form.[3]

Serum Stability

When conjugated to an antibody, the CL2 linker exhibits moderate stability in serum. One study reported that an ADC utilizing a CL2 linker had a half-life of approximately 1 to 2 days for the release of SN-38 in in vitro serum stability assays.[4] This intermediate stability is considered advantageous, allowing for sufficient circulation time to reach the target tumor while still enabling payload release.

Formulation and Solution Stability

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] For in vivo studies, it is often formulated in a mixture of solvents to ensure solubility and stability. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1] When preparing solutions, it is recommended to use them fresh. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Degradation Pathways

Detailed studies on the specific degradation pathways of the this compound drug-linker are limited in the public domain. However, based on the structure of SN-38 and the nature of the linker, the primary degradation pathway is likely the hydrolysis of the ester bond connecting the linker to the 20-hydroxyl group of SN-38, leading to the release of the free drug. Additionally, the lactone ring of the released SN-38 can undergo hydrolysis as previously described. Forced degradation studies, which typically involve exposure to acid, base, oxidation, heat, and light, would be necessary to fully characterize the degradation profile and identify potential degradation products.[5][6]

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the stability of this compound, based on methodologies reported for SN-38 and its conjugates.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the stability of SN-38 and its derivatives.

-

Objective: To separate and quantify the intact this compound from its degradation products, primarily free SN-38.

-

Typical Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

C18 analytical column.

-

-

Mobile Phase: A gradient of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Detection: UV absorbance at a wavelength where both this compound and SN-38 have significant absorbance.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubate the solution under the desired stress conditions (e.g., different pH buffers, temperatures).

-

At specified time points, withdraw aliquots and quench any reaction if necessary.

-

Inject the samples into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

-

Quantify the amount of intact this compound remaining over time to determine its stability.

-

Forced Degradation Study Protocol

This protocol outlines a general approach for conducting forced degradation studies to understand the intrinsic stability of this compound.

-

Objective: To identify potential degradation products and pathways under various stress conditions.

-

-

Acid Hydrolysis: Incubate this compound solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Incubate this compound solution with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.

-

Photodegradation: Expose a solution of this compound to UV or fluorescent light.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

SN-38 Mechanism of Action

SN-38, the active payload of this compound, exerts its cytotoxic effect by inhibiting topoisomerase I, a key enzyme in DNA replication and transcription. This leads to DNA damage and ultimately, apoptosis.

Caption: Mechanism of action of SN-38 leading to apoptosis.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Generalized workflow for this compound stability assessment.

Conclusion

The stability of this compound is a critical parameter that influences its effectiveness as a drug-linker in ADC development. Adherence to recommended storage conditions is essential to maintain its integrity. The pH-sensitive nature of the SN-38 lactone ring and the cleavable linker necessitates careful handling and formulation. While existing data provides a good foundation, further detailed forced degradation studies would provide a more complete understanding of its degradation profile, which is crucial for regulatory submissions and the development of robust and stable ADC formulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CL2-SN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CL2-SN-38, a cleavable linker-drug conjugate utilized in the development of antibody-drug conjugates (ADCs). The document details the core methodologies for assessing its efficacy and stability, presents key quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro characterization parameters of this compound when conjugated to specific monoclonal antibodies.

| Parameter | Antibody | Value | Reference Cell Line(s) |

| Drug Substitution Ratio (DAR) | hRS7 | ~6 | N/A |

| Cell-Binding Affinity (Kd) | hRS7 | ~1.2 nM | Trop-2 expressing cells |

| In Vitro Cytotoxicity (IC50) | hRS7 | ~2.2 nM | Trop-2 expressing cells |

| Serum Stability (t½) | hRS7 | ~20 hours | Human Serum |

Table 1: In Vitro Characteristics of hRS7-CL2-SN-38 Conjugate [1][2][3]

| Linker-Payload | Antibody | Cell Line | IC50 (nM) |

| CL2A-SN-38 | hRS7 | Capan-1 (pancreatic) | 9 |

| CL2A-SN-38 | hRS7 | Calu-3 (lung) | 20 |

| Free SN-38 | N/A | Various | ~1.0 - 6.0 |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of CL2A-SN-38 Conjugates and Free SN-38 [4]

Experimental Protocols

Detailed methodologies for the key in vitro characterization experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line expressing the target antigen

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound ADC, free SN-38, and a non-targeting control ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound ADC, free SN-38, and the non-targeting control ADC in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, carefully remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add DMSO to each well to solubilize the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Serum Stability Assay

This protocol describes the assessment of the stability of the this compound ADC in human serum by monitoring the release of free SN-38 over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound ADC

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

10-hydroxycamptothecin (internal standard)

-

Acetonitrile

-

Ammonium acetate

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Incubation: Incubate the this compound ADC in human serum and PBS (as a control) at 37°C.

-

Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the incubation mixture.

-

Protein Precipitation and Extraction: To the collected aliquots, add a fixed amount of the internal standard (10-hydroxycamptothecin). Precipitate the serum proteins by adding acetonitrile. Centrifuge the samples to pellet the precipitated proteins.

-

Sample Preparation: Transfer the supernatant containing the released SN-38 and the internal standard to a new tube and evaporate to dryness. Reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the prepared samples into the RP-HPLC system. Use a gradient elution method with a mobile phase consisting of ammonium acetate buffer and an organic solvent like acetonitrile or methanol. Monitor the elution of SN-38 and the internal standard using a UV detector.

-

Data Analysis: Quantify the amount of released SN-38 at each time point by comparing the peak area of SN-38 to that of the internal standard. Calculate the percentage of SN-38 released over time and determine the half-life (t½) of the ADC in serum.

Cell-Binding Affinity Assay (ELISA)

This protocol details the determination of the binding affinity (Kd) of a this compound ADC to its target antigen expressed on cancer cells using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Target antigen-expressing cancer cells

-

This compound ADC

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

96-well ELISA plates

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Blocking: Wash the cells with wash buffer and then block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Prepare serial dilutions of the this compound ADC in blocking buffer. Add the dilutions to the wells and incubate for 1-2 hours at room temperature to allow the ADC to bind to the target antigen on the cells.

-

Washing: Wash the wells multiple times with wash buffer to remove any unbound ADC.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step to remove any unbound secondary antibody.

-

Substrate Addition: Add the enzyme substrate to the wells and incubate until a color change is observed.

-

Reaction Stoppage: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Visualization of Pathways and Workflows

Signaling Pathway of SN-38-Induced Cytotoxicity

SN-38, the active metabolite released from the this compound conjugate, is a potent topoisomerase I inhibitor. Its cytotoxic effects are mediated through the induction of DNA damage and the subsequent activation of cell death pathways.

Caption: SN-38 mediated cytotoxicity signaling pathway.

Experimental Workflow: Synthesis and Conjugation of this compound ADC

The generation of a this compound ADC involves a multi-step process, starting with the synthesis of the this compound linker-payload, followed by the reduction of the antibody and subsequent conjugation.

Caption: Workflow for this compound ADC synthesis and conjugation.

References

Preclinical Profile of CL2-SN-38 Antibody-Drug Conjugates: A Technical Overview

This technical guide provides a comprehensive analysis of the preclinical data for antibody-drug conjugates (ADCs) utilizing the CL2-SN-38 linker-payload combination. The focus is on the well-documented anti-Trop-2 ADC, hRS7-CL2-SN-38, a key subject of extensive preclinical investigation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Data Summary

The preclinical efficacy and characteristics of this compound ADCs have been quantified across various studies. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Characteristics of hRS7-CL2-SN-38 and a Modified Version, hRS7-CL2A-SN-38 [1][2][3]

| Parameter | Value | Notes |

| Drug Substitution Ratio | ~6 SN-38 molecules per IgG | Both CL2 and CL2A variants showed similar drug loading. |

| Cell-Binding Affinity (Kd) | ~1.2 nmol/L | High affinity for the Trop-2 antigen. |

| In Vitro Cytotoxicity (IC50) | ~2.2 nmol/L | Potent cytotoxic activity against Trop-2 expressing cells. |

| In Vitro Serum Stability (t½) | ~20 hours | Represents the time for 50% of SN-38 to be released from the ADC in serum. |

Table 2: In Vitro Cytotoxicity of hRS7-CL2A-SN-38 in Various Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | IC50 (nmol/L) of hRS7-CL2A-SN-38 | IC50 (nmol/L) of Free SN-38 |

| Calu-3 | Non-Small Cell Lung | Not explicitly stated, but effective in vivo | Lower than the ADC |

| Capan-1 | Pancreatic | 9 | Lower than the ADC |

| BxPC-3 | Pancreatic | Not explicitly stated, but effective in vivo | Lower than the ADC |

| COLO 205 | Colorectal | Not explicitly stated, but effective in vivo | Lower than the ADC |

| A-375 | Melanoma (CD74-positive) | 5 (with anti-CD74 ADC) | 0.5 - 7 |

| Raji | Lymphoma (CD22-positive) | 3.2 (with anti-CD22 ADC) | Not specified |

Note: While a direct correlation between the level of Trop-2 expression and sensitivity to the ADC was not observed, a lower IC50 ratio of the ADC versus free SN-38 was seen in cells with higher Trop-2 expression, suggesting enhanced drug internalization.[2]

Table 3: In Vivo Antitumor Efficacy of hRS7-CL2-SN-38 and hRS7-CL2A-SN-38 in Human Cancer Xenograft Models [1][2][3]

| Tumor Model | Treatment | Dosing Schedule | Outcome |

| Calu-3 (NSCLC) | hRS7-CL2-SN-38 | Every 4 days for 4 injections | Significant antitumor effects (P ≤ 0.05) |

| Capan-1 (Pancreatic) | hRS7-CL2-SN-38 / hRS7-CL2A-SN-38 | 0.2 mg/kg SN-38 equivalent, twice weekly for 4 weeks | Significant tumor growth inhibition (P < 0.018); 40-50% of mice tumor-free at day 140 |

| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Not specified | Significant tumor growth inhibition (P < 0.005) |

| COLO 205 (Colorectal) | hRS7-CL2-SN-38 / hRS7-CL2A-SN-38 | 0.4 mg/kg SN-38 equivalent, twice weekly for 4 weeks | Significant tumor growth inhibition (P < 0.033) |

Table 4: Tolerability of hRS7-CL2A-SN-38 in Preclinical Models [1][2][3]

| Species | Dose | Observations |

| Mice | 2 x 12 mg/kg (SN-38 equivalents) | Well-tolerated with only transient elevations in ALT and AST liver enzymes.[1][3] |

| Cynomolgus Monkeys | 2 x 0.96 mg/kg | Well-tolerated with only transient decreases in blood counts that did not fall below normal ranges.[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound ADCs.

1. In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).

-

Method:

-

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with serial dilutions of the hRS7-CL2A-SN-38 ADC, free SN-38, or a non-targeting control ADC for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of viable cells.

-

The absorbance is read using a plate reader, and the data is analyzed to calculate the IC50 values.

-

2. In Vivo Xenograft Tumor Model Studies

-

Objective: To evaluate the antitumor efficacy of the ADC in a living organism.

-

Method:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells to establish tumors.

-

Once tumors reach a predetermined size (e.g., 0.25 cm³), the mice are randomized into treatment and control groups.[2]

-

Treatment groups receive intravenous or intraperitoneal injections of the hRS7-CL2-SN-38 or hRS7-CL2A-SN-38 ADC at specified doses and schedules.[1][2]

-

Control groups may receive saline, a non-targeting control ADC, or irinotecan.[1][2]

-

Tumor volumes are measured regularly (e.g., twice a week) using calipers.[2]

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

The study continues for a defined period or until tumors in the control group reach a specific size. Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.[1][2]

-

3. Pharmacokinetic Analysis

-

Objective: To determine the clearance rate and half-life of the ADC in vivo.

-

Method:

-

The ADC (hRS7-CL2A-SN-38) and the unconjugated antibody (hRS7 IgG) are radiolabeled (e.g., with ¹¹¹In).[2]

-

Mice bearing human tumor xenografts are injected with the radiolabeled compounds.

-

Blood samples are collected at various time points post-injection.

-

The radioactivity in the blood samples is measured to determine the concentration of the ADC or antibody over time.

-

Pharmacokinetic parameters, such as half-life and mean residence time, are calculated using software like WinNonLin.[2]

-

4. Tolerability Studies in Mice and Monkeys

-

Objective: To assess the safety profile and potential toxicities of the ADC.

-

Method:

-

In Mice: Healthy mice (e.g., Swiss-Webster) are administered different doses of the ADC (e.g., 4, 8, or 12 mg/kg of SN-38 equivalent) on a specified schedule (e.g., days 0 and 3).[2][3] Blood and serum are collected at different time points for hematological and serum chemistry analysis, including liver enzymes (ALT and AST).[2][3]

-

In Cynomolgus Monkeys: Monkeys are infused with the ADC at clinically relevant doses (e.g., 2 x 0.96 mg/kg).[1][3] Blood samples are collected to monitor for hematologic toxicities and changes in serum chemistries.[2]

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathway

The cytotoxic payload, SN-38, is a potent topoisomerase I inhibitor. Upon internalization of the ADC and release of SN-38, it induces DNA damage, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for hRS7-CL2-SN-38 ADC.

General Experimental Workflow for Preclinical ADC Evaluation

The preclinical assessment of a novel ADC like hRS7-CL2-SN-38 follows a structured workflow from in vitro characterization to in vivo efficacy and safety studies.

Caption: Preclinical development workflow for this compound ADCs.

Structure of the CL2A-SN-38 Linker-Payload

The CL2A linker is a key component of this ADC platform, designed for controlled release of the SN-38 payload. It is a modification of the original CL2 linker.[4][5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]

- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

CL2-SN-38 in Epithelial Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of CL2-SN-38, a derivative of the potent topoisomerase I inhibitor SN-38, in the context of epithelial cancer research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes complex biological and experimental workflows.

Introduction to this compound and its Role in Antibody-Drug Conjugates (ADCs)

SN-38 is the active metabolite of irinotecan, a chemotherapeutic agent widely used in the treatment of various cancers.[1] SN-38 is 100 to 1000 times more potent than its parent drug, irinotecan.[2] However, its clinical utility is limited by poor water solubility and severe side effects. To overcome these limitations, SN-38 has been incorporated into antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells, thereby enhancing efficacy and reducing systemic toxicity.

This compound is a linker-drug conjugate where SN-38 is attached to a cleavable linker. This construct is designed for conjugation to monoclonal antibodies that target tumor-associated antigens. A notable example is the conjugation of this compound and its close derivative, CL2A-SN-38, to the humanized anti-Trop-2 antibody, hRS7.[3][4] Trop-2 is a cell-surface glycoprotein that is overexpressed in a wide range of epithelial cancers, making it an attractive target for ADCs.[2] The resulting ADC, hRS7-CL2-SN-38, enables the specific delivery of SN-38 to Trop-2-expressing tumor cells.

Mechanism of Action

The therapeutic effect of hRS7-CL2-SN-38 is a multi-step process that begins with the binding of the ADC to the Trop-2 receptor on the surface of epithelial cancer cells. This is followed by internalization of the ADC-receptor complex. Inside the cell, the linker is cleaved, releasing the active SN-38 payload. SN-38 then exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[5] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1][5] Downstream signaling events include the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4]

References

The Safety and Toxicity Profile of CL2-SN-38 Conjugates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety and toxicity profile of CL2-SN-38 conjugates, a critical component in the development of next-generation antibody-drug conjugates (ADCs). By leveraging the potent anti-tumor activity of SN-38, the active metabolite of irinotecan, while mitigating its systemic toxicity through targeted delivery, this compound conjugates represent a promising strategy in oncology. This document synthesizes preclinical data on their in vitro and in vivo activity, tolerability in animal models, and the underlying mechanisms of action.

Executive Summary

This compound is a cleavable linker-drug conjugate designed for use in ADCs.[1] Preclinical studies, primarily with the humanized anti-Trop-2 antibody hRS7 (to form hRS7-CL2-SN-38, also related to Sacituzumab Govitecan), have demonstrated potent and specific anti-tumor effects across a range of epithelial cancers.[2][3] The conjugate exhibits a favorable safety profile in mice and Cynomolgus monkeys, with manageable and reversible toxicities observed at therapeutically relevant doses.[2][3] The mechanism of action involves the targeted delivery of SN-38 to tumor cells, leading to the inhibition of topoisomerase I, DNA damage, and subsequent apoptosis.[4][5]

Quantitative Safety and Efficacy Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound conjugates.

Table 1: In Vitro Cytotoxicity and Binding Affinity of hRS7-CL2A-SN-38

| Cell Line | Trop-2 Expression | hRS7-CL2A-SN-38 IC50 (nM) | Free SN-38 IC50 (nM) | Binding Affinity (Kd, nM) |

| Calu-3 | High | ~2.2 | Lower than conjugate | ~1.2 |

| Capan-1 | Moderate | Not Specified | Lower than conjugate | Not Specified |

| BxPC-3 | Moderate | Not Specified | Lower than conjugate | Not Specified |

| COLO 205 | Low | Not Specified | Lower than conjugate | Not Specified |

Data sourced from studies on hRS7-CL2A-SN-38, a closely related variant of hRS7-CL2-SN-38.[2][3]

Table 2: In Vivo Tolerability in Mice (Swiss-Webster)

| Dose (SN-38 Equivalents) | Regimen | Key Observations |

| 2 x 4 mg/kg | Two doses over three days | Minimal transient weight loss, no hematopoietic toxicity.[3] |

| 2 x 8 mg/kg | Two doses over three days | Transiently elevated AST and ALT levels, returning to normal by day 15. Slightly elevated glucose and chloride levels. No histologic evidence of tissue damage.[3] |

| 2 x 12 mg/kg | Two doses over three days | Tolerated with only short-lived elevations in ALT and AST liver enzyme levels.[2][3] |

Table 3: In Vivo Tolerability in Cynomolgus Monkeys

| Dose (SN-38 Equivalents) | Regimen | Key Observations |

| 2 x 0.96 mg/kg | Infused | Transient decreases in blood counts, which did not fall below normal ranges. Mild and reversible toxicity.[2][3] |

This dose in monkeys extrapolates to a human equivalent dose of approximately 0.3 mg/kg.[3]

Table 4: In Vitro Serum Stability

| Conjugate | Half-life (t½) in vitro serum |

| hRS7-CL2-SN-38 | ~20 hours |

| hRS7-CL2A-SN-38 | ~20 hours |

Source:[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound conjugates.

In Vitro Cytotoxicity Assays

The anti-proliferative activity of this compound conjugates is typically assessed using a cell viability assay.

Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., Calu-3, Capan-1, BxPC-3, COLO 205) are cultured in appropriate media and conditions.[2]

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the this compound conjugate, free SN-38, or a non-targeting control ADC.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for the anti-proliferative effects to manifest.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Therapeutic Studies in Xenograft Models

The anti-tumor efficacy of this compound conjugates is evaluated in immunodeficient mice bearing human tumor xenografts.

Objective: To assess the ability of the ADC to inhibit tumor growth in a living organism.

Methodology:

-

Animal Models: Nude mice are subcutaneously implanted with human tumor cells (e.g., Calu-3, Capan-1, COLO 205).[2]

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 0.25 cm³), mice are randomized into treatment and control groups.[2]

-

Dosing: The this compound conjugate, irinotecan (as a comparator), or a non-targeting control ADC is administered, typically intravenously or intraperitoneally, at specified doses and schedules (e.g., 0.2-0.4 mg/kg SN-38 equivalents, twice weekly for 4 weeks).[2]

-

Tumor Measurement: Tumor volumes are measured regularly (e.g., weekly or twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., P-values) are used to compare the efficacy of different treatments.[2]

Tolerability Studies in Mice and Monkeys

Objective: To determine the maximum tolerated dose (MTD) and assess the safety profile of the this compound conjugate.

Methodology:

-

Animal Models: Healthy Swiss-Webster mice and Cynomolgus monkeys are used for these studies.[2][3]

-

Dose Escalation: Animals are administered escalating doses of the ADC.

-

Monitoring: Animals are monitored for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

-

Hematology and Serum Chemistry: Blood samples are collected at various time points to assess hematopoietic toxicity (e.g., blood cell counts) and organ function (e.g., liver enzymes like ALT and AST).[3]

-

Histopathology: At the end of the study, major organs are collected for histological examination to identify any tissue damage.[3]

Mechanism of Action and Signaling Pathways

The therapeutic effect of this compound conjugates is initiated by the binding of the antibody component to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC and subsequent release of SN-38, which exerts its cytotoxic effects.

Signaling Pathway of SN-38 Induced Cell Death